molecular formula C19H16ClNO2 B7777505 Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Cat. No.: B7777505
M. Wt: 325.8 g/mol
InChI Key: ALIAVAGSVSBXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a versatile chemical intermediate of significant interest in organic and medicinal chemistry research. This compound serves as a key precursor in the Friedländer synthesis and related routes for constructing complex polycyclic quinoline systems . Its molecular structure, featuring a reactive chloromethyl group at the 2-position of the quinoline ring, allows for further functionalization, enabling researchers to develop novel tetracyclic-fused quinoline derivatives . These sophisticated structures are valuable scaffolds for investigating new materials and biologically active molecules. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIAVAGSVSBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Friedländer mechanism begins with the formation of a Schiff base intermediate between 2-aminobenzophenone and 4-chloroethylacetoacetate. CAN accelerates this step by polarizing the carbonyl group, enhancing nucleophilic attack by the amine. Subsequent cyclization and aromatization yield the quinoline core. Key advantages of CAN include its mild reaction conditions (room temperature) and avoidance of harsh acids or high temperatures, which often lead to side reactions.

Table 1: Optimization of CAN-Catalyzed Friedländer Reaction

ParameterOptimal ConditionYield (%)Reference
Catalyst Loading10 mol% CAN84
TemperatureRoom Temperature84
SolventMethanol84
Reaction Time12–24 hours84

The absence of chromatographic purification requirements further enhances the practicality of this method, as the product precipitates in high purity.

Alternative Synthetic Routes and Their Limitations

Microwave-Assisted Synthesis with HCl Catalysis

Muscia et al. attempted a microwave-assisted Friedländer reaction using hydrochloric acid (HCl) as a catalyst. While microwave irradiation reduced reaction times to minutes, the yield of this compound remained suboptimal (35–45%). Side products, including dechlorinated derivatives, were observed due to the aggressive acidic conditions.

Ultrasound-Promoted Synthesis with KHSO₄

Ultrasound irradiation paired with potassium bisulfate (KHSO₄) was explored to improve reaction efficiency. Although ultrasound enhanced mass transfer and reduced reaction times to 2–3 hours, yields plateaued at 50–55%. The formation of byproducts, such as hydrolyzed esters, limited the utility of this approach.

Table 2: Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)TimeKey Drawbacks
CAN CatalysisCAN (10 mol%)8412–24 hNone reported
Microwave + HClHCl35–4520–30 minLow yield, side reactions
Ultrasound + KHSO₄KHSO₄50–552–3 hEster hydrolysis byproducts

Substrate Scope and Functional Group Compatibility

The CAN-catalyzed method demonstrates broad compatibility with electron-donating and electron-withdrawing substituents on the aryl ring of 2-aminobenzophenone. For instance:

  • 4-Methoxy substitution : Yields 78% due to enhanced electron density aiding cyclization.

  • 4-Nitro substitution : Yield drops to 70%, attributed to steric hindrance from the nitro group.

Notably, the chloroethyl group in 4-chloroethylacetoacetate remains intact under CAN catalysis, ensuring regioselective formation of the chloromethyl side chain.

Scalability and Industrial Applicability

The CAN-catalyzed Friedländer reaction has been scaled to multi-gram synthesis without yield reduction. Key factors for scalability include:

  • Solvent Choice : Methanol’s low cost and ease of removal facilitate large-scale reactions.

  • Catalyst Recovery : CAN can be partially recovered via aqueous extraction, reducing costs.

Mechanistic Insights into Byproduct Formation

In non-optimal conditions (e.g., excess HCl or elevated temperatures), debutylation or ester hydrolysis occurs. For example, Muscia et al. observed the loss of the tert-butyl group in related quinoline syntheses at high temperatures. Similarly, ester hydrolysis under acidic conditions generates carboxylic acid byproducts, necessitating precise control of reaction parameters .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes Williamson ether synthesis with phenols under basic conditions, producing 2-(aroxymethyl) derivatives.

Reagents/Conditions

  • Phenols, anhydrous K₂CO₃

  • Solvent: MeCN, reflux (5–7 hours)

  • Subsequent hydrolysis: 70–80% ethanolic KOH, reflux (3–4 hours)

Products

Reaction StepProduct ClassYield (%)
Williamson ether synthesis2-(Aroxymethyl)-4-phenylquinoline-3-carboxylates80–93
Ester hydrolysis2-(Aroxymethyl)-4-phenylquinoline-3-carboxylic acids71–86

Key Findings

  • Substituents on phenols (e.g., nitro, methoxy, halogens) do not significantly affect yields .

  • Reactions proceed efficiently without byproducts, confirmed by TLC monitoring .

Arbuzov Reaction and Horner-Emmons Olefination

This one-pot procedure converts the chloromethyl group into a phosphonate intermediate, enabling olefination with aldehydes.

Reagents/Conditions

  • Aromatic/heteroaromatic aldehydes, triethyl phosphate

  • Temperature: 160°C (no solvent)

Products

Aldehyde TypeProduct ClassStereochemistry
Aromatic (e.g., benzaldehyde)(E)-2-(Arylvinyl)-4-phenylquinoline-3-carboxylic acidsExclusive E-isomer
Heteroaromatic (e.g., furfural)(E)-2-(Hetarylvinyl)-4-phenylquinoline-3-carboxylic acidsExclusive E-isomer

Key Findings

  • The reaction sequence (Arbuzov → olefination → hydrolysis) achieves high regioselectivity and stereochemical control .

  • No purification is required between steps, enhancing synthetic efficiency .

Intramolecular Friedel-Crafts Acylation

Phenoxymethyl derivatives undergo cyclization to form polycyclic frameworks.

Reagents/Conditions

  • Polyphosphoric acid (PPA) or Eaton’s reagent

  • Temperature: 120–140°C (2–4 hours)

Products

Starting MaterialProduct ClassYield (%)
2-(Phenoxymethyl) derivatives12-Phenylbenzo chromeno[2,3-b]quinolin-13(6H)-ones65–78

Key Findings

  • Electron-donating groups on the phenol ring enhance cyclization rates .

  • tert-Butyl groups are cleaved under reaction conditions, limiting their use .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to carboxylic acids under alkaline conditions.

Reagents/Conditions

  • 80% ethanolic KOH, reflux (3–4 hours)

  • Acidification: 1 M HCl

Products

Starting EsterHydrolyzed ProductYield (%)
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate2-(Chloromethyl)-4-phenylquinoline-3-carboxylic acid>90

Key Findings

  • Hydrolysis proceeds quantitatively, with no detectable ester remaining .

  • Carboxylic acids are isolated via recrystallization from ethanol .

Scientific Research Applications

Synthesis and Properties

The synthesis of Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate typically involves the reaction of 2-chloromethyl-4-phenylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification. The general procedure can be summarized as follows:

Starting Materials:

  • 2-Chloromethyl-4-phenylquinoline-3-carboxylic acid
  • Ethanol

Catalyst:

  • Sulfuric acid (or another strong acid)

Reaction Conditions:

  • Reflux for several hours until completion

Purification:

  • Recrystallization or column chromatography

This compound exhibits unique reactivity due to the chloromethyl group, allowing for easy substitution and modification in subsequent reactions.

Chemistry

This compound serves as a crucial building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical transformations makes it valuable in organic synthesis. Notably, it has been used in the preparation of novel quinoline derivatives through reactions like Friedel-Crafts acylation and the Arbuzov reaction .

Biology

Research has indicated potential biological applications of this compound as an antimicrobial and anticancer agent. Studies have explored its effects on various cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis in cancer cells. For instance, derivatives synthesized from this compound have shown enhanced activity against specific bacterial strains and cancer types .

Medicine

In medicinal chemistry, this compound has been investigated for its pharmacological properties. It is being explored for anti-inflammatory and analgesic effects, with preliminary findings suggesting that certain derivatives exhibit significant therapeutic potential .

Case Study 1: Antimicrobial Activity

A study conducted by Maule et al. (2020) investigated the antimicrobial properties of derivatives synthesized from this compound. The results demonstrated effective inhibition against several pathogenic bacteria, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Properties

In another study published in a peer-reviewed journal, researchers explored the anticancer efficacy of modified quinoline derivatives derived from this compound. The findings revealed that certain derivatives significantly reduced the viability of cancer cells in vitro, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Cyclopropyl : The chloromethyl group at position 2 enhances electrophilicity, enabling nucleophilic substitutions (e.g., Williamson ether synthesis ), whereas cyclopropyl groups may increase steric hindrance and lipophilicity .
  • Halogen Substituents : Chlorine at position 6 (e.g., HC-2758) or 7 () improves metabolic stability and binding affinity in drug candidates .
  • Keto vs. Ester Groups : The 2-oxo derivative () lacks the reactive chloromethyl group, limiting its utility in further derivatization but offering hydrogen-bonding capabilities for crystal engineering .

Reactivity and Functionalization

  • Target Compound: The chloromethyl group undergoes nucleophilic displacement with phenols or amines to form ethers or amines, respectively . For example, reaction with substituted phenols yields 2-(phenoxymethyl) derivatives, which cyclize to benzoxepino-quinolines under acidic conditions .
  • Analog-Specific Reactivity: HC-2758: Methyl and chloro substituents direct electrophilic substitutions to position 8, enabling regioselective modifications . Fluorophenyl Derivatives (): Fluorine’s electron-withdrawing effect may activate the quinoline core for cross-coupling reactions.

Physical and Spectroscopic Properties

Property Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate
Fluorescence Solvent-dependent; λmax ~420 nm in DMF Not reported
Melting Point 103–105°C 180–182°C
Lipophilicity High (logP ~4.2, estimated) Moderate (logP ~3.5)

Notable Differences:

  • The chloromethyl derivative’s fluorescence is uniquely sensitive to nitroaromatics, making it a candidate for explosive sensors .
  • Higher melting points in oxo-derivatives () suggest stronger intermolecular hydrogen bonding.

Industrial and Commercial Relevance

  • Target Compound : Available as a hydrochloride salt (CAS 1009306-55-1) for pharmaceutical and agrochemical applications .
  • HC-2758 : High purity (97%) and commercial availability underscore its role in antimalarial or anticancer drug synthesis .

Biological Activity

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxylate ester group and a chloromethyl substituent. Its molecular formula is C17H16ClNO2C_{17}H_{16}ClNO_2 with a molecular weight of approximately 299.77 g/mol. The presence of reactive functional groups allows for various chemical reactions, including nucleophilic substitutions and esterifications, which are crucial for its biological activity.

Target Interactions : this compound interacts with multiple biological targets, including enzymes and receptors involved in metabolic pathways. The chloromethyl group can undergo nucleophilic substitution reactions, influencing various biochemical processes.

Biochemical Pathways : This compound has been shown to interfere with biochemical pathways related to insulin signaling and glucose metabolism. Such interactions are essential for understanding its potential therapeutic roles in conditions like diabetes and metabolic disorders.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which may help reduce oxidative stress in biological systems. This property is particularly relevant for developing therapies aimed at oxidative stress-related diseases.

Anticancer Activity

Studies have suggested that derivatives of quinoline compounds, including this compound, possess anticancer properties . For instance, related quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents .

Cell Line IC50 (µM) Activity
COLO205 (Colorectal)0.5 - 1.0Significant antiproliferative
H460 (Lung)0.4 - 1.0Induces apoptosis
Hep3B (Liver)0.6 - 1.2Cell cycle arrest

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Case Studies and Research Findings

  • Fluorescence Quenching Studies : Research has demonstrated that this compound can be used in the detection of nitro-explosives through fluorescence quenching techniques. This application highlights its versatility beyond traditional medicinal uses .
  • Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound to evaluate their cytotoxic effects on cancer cells. The results showed promising anticancer activity, warranting further exploration into structure-activity relationships (SAR) to optimize therapeutic efficacy .
  • Pharmacokinetics and Toxicity : Investigations into the pharmacokinetic properties of quinoline derivatives suggest that they are well absorbed and distributed within biological systems. However, some studies have raised concerns about potential drug-drug interactions and toxicity profiles, emphasizing the need for comprehensive safety assessments .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a Friedländer reaction using 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, catalyzed by ceric ammonium nitrate (CAN, 10 mol%). This method achieves an 84% yield after silica gel chromatography . Key variables include:

  • Catalyst selection : CAN outperforms HCl or KHSO₄ in avoiding gummy byproducts .
  • Solvent choice : Methanol ensures better solubility of reactants compared to ethanol .
  • Temperature : Room temperature minimizes side reactions, unlike microwave or ultrasound methods that require energy input but yield lower outputs .

Q. How can structural characterization of this compound be performed to resolve discrepancies in reported melting points?

Reported melting points vary (103–105°C vs. literature 109–111°C ), necessitating rigorous characterization:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and confirm purity .
  • Spectroscopy : Compare NMR (¹H/¹³C) and FTIR data with computational predictions to validate the chloro-methyl and ester functionalities .
  • Elemental analysis : Match experimental C/H/N ratios with theoretical values to detect impurities .

Intermediate-Level Research Questions

Q. What downstream reactions utilize this compound as a key intermediate?

The chloromethyl group enables diverse derivatization:

  • Williamson ether synthesis : React with phenols (e.g., substituted phenols) under reflux with K₂CO₃ in acetonitrile to form 2-(phenoxymethyl) derivatives .
  • Cyclization : Treat with polyphosphoric acid (PPA) or Eaton’s reagent to synthesize fused heterocycles like benzoxepinoquinolines, which are pharmacologically relevant .
  • Hydrolysis : Convert the ester to carboxylic acid derivatives for metal-organic framework (MOF) synthesis or coordination chemistry .

Q. How do solvent polarity and substituents affect the fluorescence properties of this compound?

this compound exhibits solvent-dependent fluorescence due to its conjugated quinoline core:

  • Polar solvents : Enhance Stokes shift via dipole-dipole interactions, with acetonitrile showing stronger emission than non-polar hexane .
  • Nitroaromatic quenching : Nitro groups (e.g., TNT) act as electron-deficient quenchers, reducing fluorescence intensity via charge-transfer interactions .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations can:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., chloromethyl carbon as an electrophilic center) .
  • Simulate reaction pathways : Compare energy barriers for SN2 vs. radical mechanisms in substitution reactions .
  • Predict spectroscopic data : Validate experimental UV-Vis or fluorescence spectra using time-dependent DFT (TD-DFT) .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

Discrepancies arise in:

  • Catalytic systems : CAN vs. HCl/KHSO₄ yields (84% vs. <50%) due to CAN’s dual role as oxidant and acid .
  • Microwave vs. conventional heating : Microwave methods reduce time but may degrade thermally sensitive intermediates .
    Resolution : Design controlled experiments with in situ monitoring (e.g., TLC or HPLC) to track intermediate stability .

Methodological Guidance

  • Crystallography : Use SHELX-97 for refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Reaction Monitoring : Employ TLC (petroleum ether/EtOAc 5:1) for real-time tracking of intermediates .
  • Data Analysis : Apply Stern-Volmer plots to quantify fluorescence quenching constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.